molecular formula C10H14ClN3O2 B8376984 2-Chloro-N-(2-methylpropyl)-6-methyl-3-nitropyridin-4-amine

2-Chloro-N-(2-methylpropyl)-6-methyl-3-nitropyridin-4-amine

Cat. No.: B8376984
M. Wt: 243.69 g/mol
InChI Key: NYXVRJONDUNGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-methylpropyl)-6-methyl-3-nitropyridin-4-amine is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14ClN3O2

Molecular Weight

243.69 g/mol

IUPAC Name

2-chloro-6-methyl-N-(2-methylpropyl)-3-nitropyridin-4-amine

InChI

InChI=1S/C10H14ClN3O2/c1-6(2)5-12-8-4-7(3)13-10(11)9(8)14(15)16/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

NYXVRJONDUNGHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])NCC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4Dichloro-6-methyl-3-nitropyridine (39.5 g) from Part A and anhydrous dimethylformamide (400 ml) were combined and cooled to 0° C. Triethylamine (26.6 ml) and then 2-methylpropylamine (20.9 ml) were added to the resulting mixture with mixing. The reaction was complete after 16 hours, as determined by high pressure liquid chromatography (HPLC) and TLC monitoring. The dimethylformamide was removed from the resulting reaction mixture under reduced pressure, and the resulting dark yellow oil was dissolved in ethyl acetate (800 ml). The ethyl acetate solution was washed with water (3×400 ml), dried with magnesium sulfate, and the solvent was removed under reduced pressure. The resulting dark orange oil was dissolved in hexane (400 ml) and cooled to below 0° C. A seed crystal was added, and after 2 hours the resulting crystals were filtered and washed with cold (<0° C.) hexane. The crystals (30.49 g) were found to be pure by NMR analysis.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
20.9 mL
Type
reactant
Reaction Step Three
Quantity
26.6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 2,4-dichloro-6-methyl-3-nitropyridine (125 g, 0.604 mol) in anhydrous N,N-dimethylformamide (625 mL) was cooled to 0° C. Triethylamine (84.2 mL, 0.604 mol) was added. 2-Methylpropylamine (66 mL, 0.664 mol) was added dropwise to the resulting solution over a period of one hour; the reaction reached a temperature of 17° C. and became yellow. The reaction was allowed to warm to room temperature and stir overnight. The reaction mixture was filtered to remove salts, and then the N,N-dimethylformamide was removed under reduced pressure. The crude product was dissolved in ethyl acetate (750 mL), and the solution was washed with water (3×1L), dried over magnesium sulfate, and then concentrated under reduced pressure. Hexane (300 mL) was added to the resulting yellow oil; the mixture was heated until the oil dissolved and then placed in a freezer. After ten minutes, the recrystallization mixture was seeded with crystals made in a previous run and then left undisturbed for four hours. The resulting precipitate was filtered, washed with cold hexane, and dried in a vacuum oven at room temperature to provide 98 g of 2-chloro-N-(2-methylpropyl)-6-methyl-3-nitropyridin-4-amine.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
84.2 mL
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three

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